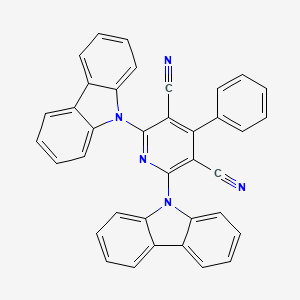
2,6-Di-9H-carbazol-9-yl-4-phenyl-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that features a unique structure combining carbazole and pyridine units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile typically involves the coupling of fluoro-substituted pyridines with carbazole derivatives. A catalyst-free C-N coupling reaction is often employed, which results in high yields of 85-95%. The reaction conditions usually involve the use of solvents such as dichloromethane and tetrahydrofuran, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the carbazole units, can lead to the formation of various derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various carbazole-pyridine hybrid compounds, which have applications in OLEDs and other electronic devices .
科学研究应用
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in bioelectronic devices.
Industry: It is used in the production of OLEDs, electrochromic devices, and other electronic components.
作用机制
The mechanism by which 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound acts as a bipolar host material with high triplet energy and carrier mobilities, making it suitable for use in OLEDs. The molecular targets include the electronic states of the carbazole and pyridine units, which interact to produce the desired electronic effects.
相似化合物的比较
Similar Compounds
2,6-di(9H-carbazol-9-yl)pyridine: This compound is similar in structure but lacks the phenyl and dicarbonitrile groups, which can affect its electronic properties.
3,6-di(2-thienyl)carbazole: Another similar compound that features thiophene units instead of pyridine, leading to different electronic characteristics.
Uniqueness
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is unique due to its combination of carbazole and pyridine units with phenyl and dicarbonitrile groups. This unique structure provides it with distinct electronic properties that are advantageous for use in advanced electronic devices .
属性
分子式 |
C37H21N5 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
2,6-di(carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C37H21N5/c38-22-29-35(24-12-2-1-3-13-24)30(23-39)37(42-33-20-10-6-16-27(33)28-17-7-11-21-34(28)42)40-36(29)41-31-18-8-4-14-25(31)26-15-5-9-19-32(26)41/h1-21H |
InChI 键 |
GPDAJUNZBOTVQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


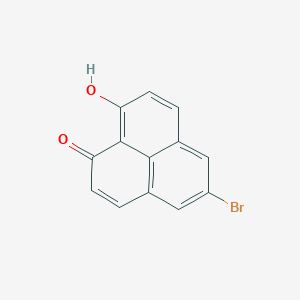
![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)
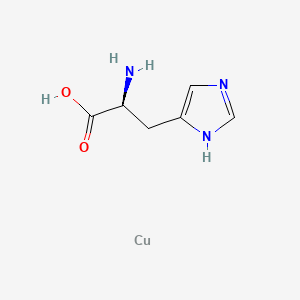
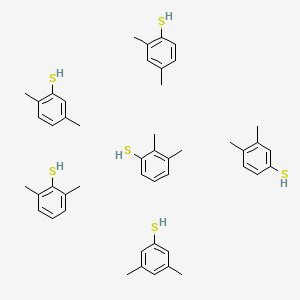
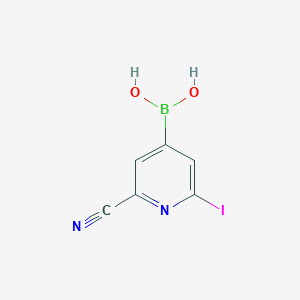
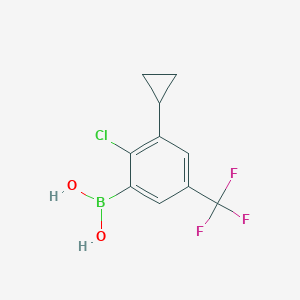
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
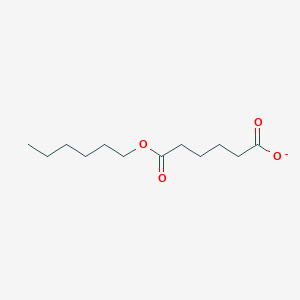
![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
